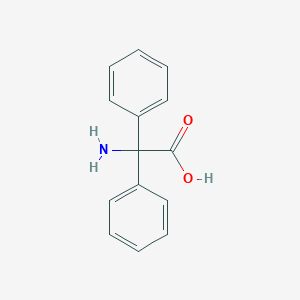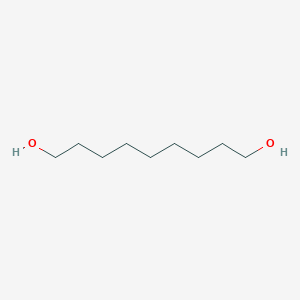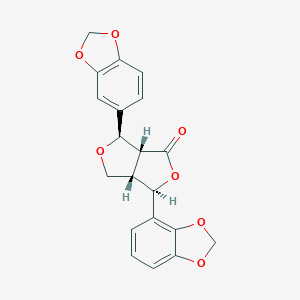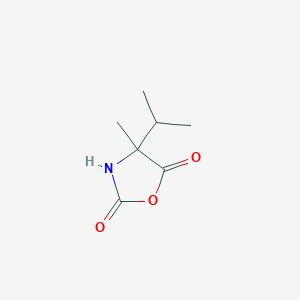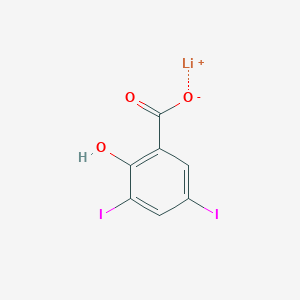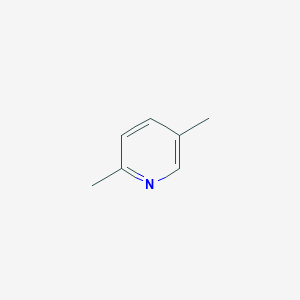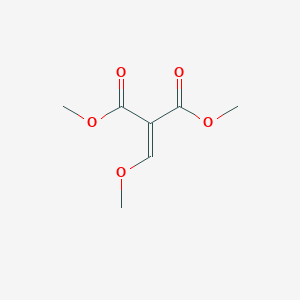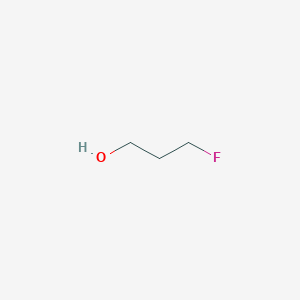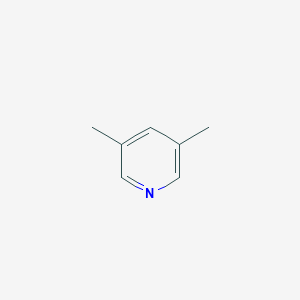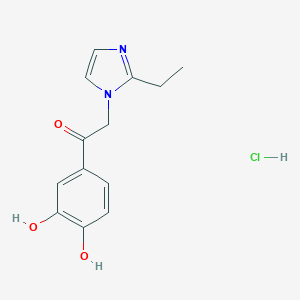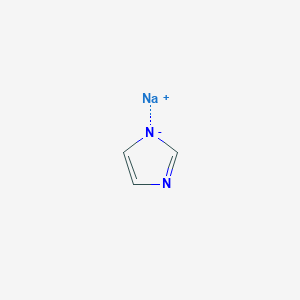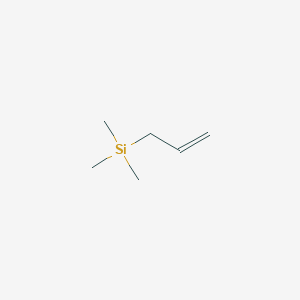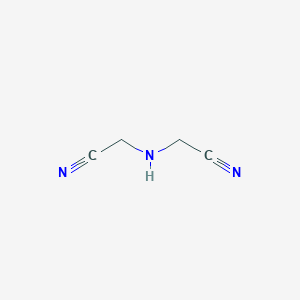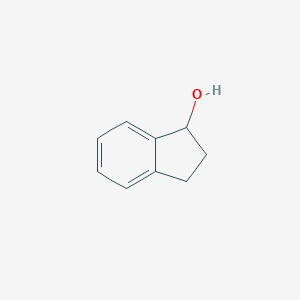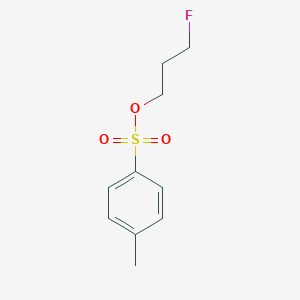
3-Fluoropropyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the metal-free oxidative benzylic C–H amination of 4-methylanilides using N-fluorobenzenesulfonimide, as reported in one study . This method provides a regioselective approach to forming C(sp3)–N bonds, which could be relevant for synthesizing nitrogen-containing analogs of 3-Fluoropropyl 4-methylbenzenesulfonate. Another paper describes the synthesis of a nitrobenzenesulfonyl chloride derivative, which is a key intermediate in the preparation of certain pesticides . This synthesis involves a Schiemann reaction, oxychlorination, and nitration, which could be adapted for the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Fluoropropyl 4-methylbenzenesulfonate can be determined using X-ray analysis, as demonstrated in the synthesis of a brominated sulfonyl compound . This technique allows for the precise determination of the stereochemistry and confirmation of the molecular configuration, which is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Chemical reactions involving sulfonate esters typically include nucleophilic substitutions and electrophilic additions. For instance, the kinetics and mechanism of the reaction of fluoro-dinitrobenzene with carbanion nucleophiles have been studied, providing insights into the reactivity of fluoro-substituted aromatic compounds . Additionally, the asymmetric synthesis of 3'-fluorothalidomide using enantiodivergent fluorination indicates the potential for stereoselective reactions involving fluorinated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoropropyl 4-methylbenzenesulfonate can be inferred from related compounds. For example, the solubility and stability of reaction intermediates in different solvents are discussed in the context of nucleophilic aromatic substitutions . The leaving ability of various groups in nucleophilic exchange reactions is also relevant, as it affects the overall yield and efficiency of the synthesis .
Wissenschaftliche Forschungsanwendungen
1. Imaging Agents in Nuclear Medicine
3-Fluoropropyl 4-methylbenzenesulfonate has been utilized in the synthesis of radiolabeled compounds for nuclear medicine. Specifically, it has been used to develop (18)F-labelled metomidate analogues for adrenocortical imaging. These analogues have shown potential as imaging agents due to their high degree of specific adrenal binding and favorable organ uptake ratios, indicating their usefulness in identifying adrenal gland abnormalities (Erlandsson et al., 2009).
2. Organic Synthesis
The compound plays a significant role in organic synthesis. For example, it has been involved in the synthesis of various intermediates and derivatives. Such applications include the production of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via a multi-step procedure, indicating the versatility of 3-Fluoropropyl 4-methylbenzenesulfonate in organic chemistry (Pan et al., 2020).
3. Structural and Spectroscopic Analysis
Studies have also been conducted on the structural and spectroscopic properties of related compounds like 4-methylbenzenesulfonate. These investigations, which include ab initio molecular orbital study and spectroscopic analysis, contribute to a deeper understanding of the molecular structure and characteristics of sulfonate derivatives, which is fundamental in various scientific research areas (Ristova et al., 1999).
4. Development of Multifunctional Drug Candidates
3-Fluoropropyl 4-methylbenzenesulfonate has been involved in the development of novel drug candidates. For instance, its derivatives have been used in synthesizing compounds with multiple receptor binding affinities, indicating its potential in creating multifunctional treatments for neuropsychiatric and neurological disorders (Li et al., 2014).
Eigenschaften
IUPAC Name |
3-fluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKJIAEKJWSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422868 | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropropyl 4-methylbenzenesulfonate | |
CAS RN |
312-68-5 | |
| Record name | 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


